Anthracene, 9,9'-(1,2-ethanediyl)bis-
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Overview
Description
Preparation Methods
The synthesis of Anthracene, 9,9’-(1,2-ethanediyl)bis- typically involves the coupling of two anthracene molecules through an ethanediyl linkage. This can be achieved via several synthetic routes, including:
Grignard Reaction:
Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of anthracene using an ethanediyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods often involve optimized versions of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Anthracene, 9,9’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the anthracene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anthracene, 9,9’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Research is ongoing into its use as a fluorescent probe for imaging and diagnostic purposes.
Industry: It is used in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which Anthracene, 9,9’-(1,2-ethanediyl)bis- exerts its effects is primarily through its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription . Additionally, its ability to generate reactive oxygen species (ROS) upon photoexcitation contributes to its biological activity .
Comparison with Similar Compounds
Anthracene, 9,9’-(1,2-ethanediyl)bis- can be compared with other similar compounds, such as:
9,10-Bis(phenylethynyl)anthracene: Known for its strong fluorescence and use in chemiluminescence research.
2-tert-Butyl-9,10-bis(2-biphenyl)anthracene: Characterized by its high color purity and efficiency in non-doped deep-blue organic light-emitting diodes (OLEDs).
The uniqueness of Anthracene, 9,9’-(1,2-ethanediyl)bis- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
4709-79-9 |
---|---|
Molecular Formula |
C30H22 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
9-(2-anthracen-9-ylethyl)anthracene |
InChI |
InChI=1S/C30H22/c1-5-13-25-21(9-1)19-22-10-2-6-14-26(22)29(25)17-18-30-27-15-7-3-11-23(27)20-24-12-4-8-16-28(24)30/h1-16,19-20H,17-18H2 |
InChI Key |
TUDAAVMUWNOXGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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